molecular formula C11H8N2O2 B1307266 2-(2-Quinoxalinyl)malondialdehyde CAS No. 205744-84-9

2-(2-Quinoxalinyl)malondialdehyde

Cat. No. B1307266
CAS RN: 205744-84-9
M. Wt: 200.19 g/mol
InChI Key: TWFAHKDFMOBRJS-UHFFFAOYSA-N
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Description

2-(2-Quinoxalinyl)malondialdehyde, also known as QMA, is an organic compound that has gained significant attention in recent years due to its unique properties and potential applications in various fields of research and industry. It is a secondary product of free radical lipid peroxidation .


Molecular Structure Analysis

The molecular formula of 2-(2-Quinoxalinyl)malondialdehyde is C11H8N2O2, and its molecular weight is 200.2 g/mol . The structure includes a quinoxalinyl group attached to a malondialdehyde moiety .


Chemical Reactions Analysis

Malondialdehyde (MDA), a related compound, is known to be a product of lipid peroxidation and a side product of thromboxane A2 synthesis . It is a highly reactive molecule that can undergo various chemical reactions .

Scientific Research Applications

Synthesis of Carbaldehyde Dimethyl Acetals

Research by Liu et al. (2013) demonstrated a method for synthesizing 2-quinoxalinyl carbaldehyde dimethyl acetals, which can be converted into 2-quinoxalinyl carbaldehydes. This synthesis involves a cross-coupling reaction of quinoxalines with methanol, suggesting a potential application in the production of quinoxalinyl derivatives under acid-free and metal-free conditions (Liu, Yunkui et al., 2013).

Chemistry of 2-Chloroquinoline-3-Carbaldehyde Analogs

Hamama et al. (2018) reviewed recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs, covering their synthesis and applications. This review could provide insights into the chemical properties and potential applications of quinoxalinyl compounds, given their structural similarities (Hamama, W. et al., 2018).

Synthesis of Quinoxalin-2-Amine Derivatives

Edayadulla et al. (2014) reported on the synthesis of novel quinoxalin-2-amine derivatives using CeO2 nanoparticles in water. This environmentally friendly approach could be relevant for synthesizing various quinoxalin-2-amine and 3,4-dihydroquinoxalin-2-amine derivatives, indicating potential applications in the development of quinoxaline-based compounds (Edayadulla, N. & Lee, Y., 2014).

Anticancer and Antifungal Activities

Research by Creaven et al. (2010) explored the anticancer and antifungal activities of copper(II) complexes of quinolin-2(1H)-one-derived Schiff bases. Their findings could be relevant for the potential biomedical applications of quinoxalinyl derivatives in treating infections and cancer (Creaven, B. et al., 2010).

properties

IUPAC Name

2-quinoxalin-2-ylpropanedial
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c14-6-8(7-15)11-5-12-9-3-1-2-4-10(9)13-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWFAHKDFMOBRJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C(C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20396694
Record name 2-(2-Quinoxalinyl)malondialdehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Quinoxalinyl)malondialdehyde

CAS RN

205744-84-9
Record name 2-(2-Quinoxalinyl)malondialdehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-Quinoxalinyl)malondialdehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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